![molecular formula C8H11N3O2 B2421433 4-(Pyrazin-2-yloxy)oxolan-3-amine CAS No. 2199602-21-4](/img/structure/B2421433.png)
4-(Pyrazin-2-yloxy)oxolan-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 2-oxazolines can be prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature . The synthesis of amines can involve reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and reductive amination of aldehydes or ketones .Scientific Research Applications
1. Structural Characterization and Hydrogen Bonding
Research on related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, focuses on structural characterization and understanding the hydrogen bonding patterns. These studies are significant for designing compounds with specific molecular interactions and properties (Böck et al., 2021).
2. Synthesis and Functional Group Transformations
Another area of research involves the synthesis of compounds like 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using 4-(Pyrazin-2-yloxy)oxolan-3-amine or related compounds. These syntheses often focus on developing efficient, environment-friendly methods and understanding the reaction mechanisms (Wang et al., 2011).
3. Optoelectronic Material Development
Pyrazine derivatives are employed in organic optoelectronic materials. Research in this area includes developing methods for synthesizing pyrazine derivatives, like dipyrrolopyrazine, and investigating their optical and thermal properties for potential applications in optoelectronics (Meti et al., 2017).
4. Bioactive Compound Synthesis
Research also includes the synthesis of pyrazole derivatives and their evaluation for potential antitumor, antifungal, and antibacterial properties. This involves understanding the structure-activity relationships of these compounds (Titi et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(Pyrazin-2-yloxy)oxolan-3-amine is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a kinase involved in the regulation of various cellular processes, including cell growth, differentiation, apoptosis, and immune responses .
Mode of Action
4-(Pyrazin-2-yloxy)oxolan-3-amine acts as an inhibitor of HPK1 . By binding to HPK1, it modulates its activity, potentially leading to the inhibition of HPK1-related disorders or diseases, including cancer .
Biochemical Pathways
The inhibition of HPK1 affects various biochemical pathways. HPK1 is involved in the MAPK signaling pathway, which plays a crucial role in cellular responses to various stimuli. By inhibiting HPK1, 4-(Pyrazin-2-yloxy)oxolan-3-amine can potentially disrupt this pathway, leading to altered cellular responses .
Result of Action
The result of 4-(Pyrazin-2-yloxy)oxolan-3-amine’s action is the modulation of HPK1 activity, which can lead to the inhibition or treatment of HPK1 related disorders or diseases, including cancer .
properties
IUPAC Name |
4-pyrazin-2-yloxyoxolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-3-10-1-2-11-8/h1-3,6-7H,4-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERATNARRYHMFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazin-2-yloxy)oxolan-3-amine |
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